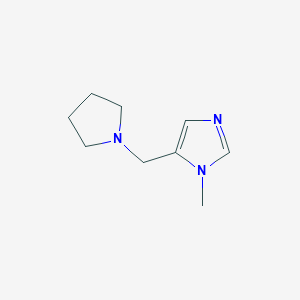
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide is a synthetic organic compound with notable applications in various scientific fields. The compound contains a cyclopropyl ring, an oxopyridazinone moiety, and a methylpyridinyl group, contributing to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple steps, starting from readily available precursors. A common synthetic route involves the cyclization of appropriate precursors to form the pyridazinone core, followed by subsequent functionalization steps to introduce the cyclopropyl and acetamide groups. The synthesis typically requires specific catalysts and reaction conditions, such as elevated temperatures and inert atmospheres, to ensure the desired product's formation with high yield and purity.
Industrial Production Methods: Industrial-scale production of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide involves optimizing the synthetic route for scalability. This may include using cost-effective reagents, streamlining the purification processes, and employing continuous-flow reactors to enhance reaction efficiency and minimize waste.
化学反应分析
Types of Reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be employed to modify its structure for specific applications or to study its reactivity under different conditions.
Common Reagents and Conditions: Oxidation reactions typically utilize reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid. Reduction reactions might involve reagents like sodium borohydride or catalytic hydrogenation. Substitution reactions can occur with halogenating agents or nucleophiles under suitable conditions.
Major Products: The products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated or keto derivatives, while reduction can lead to more saturated compounds. Substitution reactions might introduce new functional groups, such as halogens or alkyl groups, at specific positions on the molecule.
科学研究应用
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide has applications in various scientific domains due to its unique chemical structure and reactivity:
Chemistry: It serves as a building block for synthesizing more complex molecules, allowing researchers to explore new chemical space and develop novel materials.
Biology: The compound's biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes. It may also serve as a lead compound for drug discovery.
Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific biological pathways, making it relevant in the treatment of diseases such as cancer or metabolic disorders.
Industry: It may be utilized in the development of new materials with specific properties, such as catalysts, sensors, or polymers.
作用机制
The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide exerts its effects involves specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity or stability. These interactions can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
Pathways Involved: The compound's effects might be mediated through pathways such as oxidative stress response, inflammation, or apoptosis. Its interaction with key regulatory proteins can influence these pathways, resulting in specific biological outcomes.
相似化合物的比较
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
2-(3-cyclopropyl-4-methyl-6-oxopyridazin-1(6H)-yl)acetamide
N-(4-methylpyridin-2-yl)acetamide
Uniqueness: The presence of both the cyclopropyl and methylpyridinyl groups distinguishes it from other pyridazinone derivatives. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
This article provides a comprehensive overview of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds. The unique structure and properties of this compound make it an interesting subject for further research and development.
属性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-6-7-16-13(8-10)17-14(20)9-19-15(21)5-4-12(18-19)11-2-3-11/h4-8,11H,2-3,9H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDLFKJJQDFFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2575393.png)
![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2575394.png)
![3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2575395.png)

![2-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2575399.png)

![{[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2575401.png)
![(Z)-ethyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2575404.png)



![5-bromo-N-[1-(furan-3-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B2575413.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol](/img/structure/B2575415.png)
